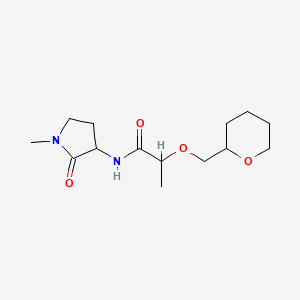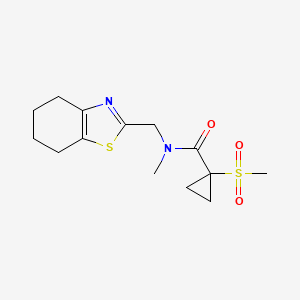![molecular formula C14H22F3N3O2 B7036925 1-[(5-Methoxy-1,3-dimethylpyrazol-4-yl)methyl]-4-(trifluoromethyl)azepan-4-ol](/img/structure/B7036925.png)
1-[(5-Methoxy-1,3-dimethylpyrazol-4-yl)methyl]-4-(trifluoromethyl)azepan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Methoxy-1,3-dimethylpyrazol-4-yl)methyl]-4-(trifluoromethyl)azepan-4-ol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methoxy-1,3-dimethylpyrazol-4-yl)methyl]-4-(trifluoromethyl)azepan-4-ol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the alkylation of 3,5-dimethylpyrazole with a suitable alkylating agent in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions . The resulting intermediate is then subjected to further functionalization to introduce the methoxy and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methoxy-1,3-dimethylpyrazol-4-yl)methyl]-4-(trifluoromethyl)azepan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the methoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(5-Methoxy-1,3-dimethylpyrazol-4-yl)methyl]-4-(trifluoromethyl)azepan-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[(5-Methoxy-1,3-dimethylpyrazol-4-yl)methyl]-4-(trifluoromethyl)azepan-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole ring structure but lacks the methoxy and trifluoromethyl groups.
4-(Trifluoromethyl)azepane: Contains the azepane ring and trifluoromethyl group but lacks the pyrazole ring.
1-Methoxy-3,5-dimethylpyrazole: Similar in structure but without the azepane ring.
Uniqueness
1-[(5-Methoxy-1,3-dimethylpyrazol-4-yl)methyl]-4-(trifluoromethyl)azepan-4-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-4-(trifluoromethyl)azepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F3N3O2/c1-10-11(12(22-3)19(2)18-10)9-20-7-4-5-13(21,6-8-20)14(15,16)17/h21H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJSYQSPMPUHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN2CCCC(CC2)(C(F)(F)F)O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7036843.png)
![2-[[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]pyridin-3-ol](/img/structure/B7036855.png)
![[1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-ethylcarbamate](/img/structure/B7036860.png)
![N-[(2-ethyl-4-methoxyphenyl)methyl]-3-methoxy-N-methylcyclobutan-1-amine](/img/structure/B7036868.png)
![N-(cyclopropylmethyl)-4-[2-hydroxypropyl(methyl)amino]-N-methylpiperidine-1-sulfonamide](/img/structure/B7036876.png)
![1-[5-[2-(5-Methylfuran-2-yl)azepane-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B7036878.png)
![4-[[2-(Pyridin-3-ylmethoxy)phenyl]methyl]-1-(2,2,2-trifluoroethyl)piperazin-2-one](/img/structure/B7036879.png)
![4-[[5-(3-methylphenyl)-1H-pyrazol-4-yl]methyl]-1-(2,2,2-trifluoroethyl)piperazin-2-one](/img/structure/B7036886.png)
![3-(2,2-Difluoroethyl)-4-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]morpholine](/img/structure/B7036891.png)

![2-Ethoxy-6-[[1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-6-azaspiro[3.4]octane](/img/structure/B7036907.png)
![1-[4-[2-[(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)methyl]phenyl]piperazin-1-yl]ethanone](/img/structure/B7036911.png)

![2-Ethoxy-6-[[2-(pyridin-3-ylmethoxy)phenyl]methyl]-6-azaspiro[3.4]octane](/img/structure/B7036928.png)
